molecular formula C9H7BrN2 B2561850 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile CAS No. 1876944-81-8

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B2561850
CAS RN: 1876944-81-8
M. Wt: 223.073
InChI Key: QADYZSDMZMKJHT-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1876944-81-8 . It has a molecular weight of 223.07 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is 1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a solid or semi-solid or liquid or lump . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

a. Targeted Kinase Inhibitors: The cyclopropane ring in this compound can be modified to create kinase inhibitors. These inhibitors play a crucial role in cancer therapy by selectively blocking specific kinases involved in aberrant signaling pathways.

b. Anti-Inflammatory Agents: Researchers investigate derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory enzymes or modulate immune responses.

a. Cross-Coupling Reactions: 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can participate in palladium-catalyzed cross-coupling reactions. These reactions allow chemists to form carbon-carbon bonds, enabling the synthesis of complex molecules.

b. Building Block for Heterocyclic Compounds: The pyridine ring in this compound provides a versatile starting point for constructing various heterocyclic structures. Researchers use it to create fused ring systems with diverse properties.

Material Science

While less explored, this compound has potential applications in material science:

a. Organic Semiconductors: Researchers investigate the electronic properties of derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile. These compounds may serve as organic semiconductors in optoelectronic devices.

b. Ligands for Coordination Chemistry: The nitrile group can act as a ligand in coordination complexes. Researchers explore its use in metal-organic frameworks (MOFs) and other materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement associated with it is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYZSDMZMKJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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